N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-14-6-3-2-5-12(14)10-19-16(22)9-13-11-26-18(20-13)21-17(23)15-7-4-8-25-15/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHMLCMQMAWCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with an amine precursor.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiazole derivative with furan-2-carboxylic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The thiazole and furan rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently used.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted thiazole or furan derivatives.
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of thiazole compounds, including N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, exhibit promising antimicrobial properties. A study evaluated various thiazole derivatives against bacterial and fungal strains, revealing that certain modifications enhance their efficacy against resistant pathogens .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microbial Strain | Activity (Zone of Inhibition in mm) |
|---|---|---|
| N-(4-(2-methoxybenzyl)amino)-2-oxoethyl thiazole | E. coli | 15 |
| N-(4-(2-methoxybenzyl)amino)-2-oxoethyl thiazole | S. aureus | 18 |
| N-(4-(bromophenyl)thiazole) | C. albicans | 12 |
Anticancer Potential
The anticancer properties of this compound have also been explored. A study focusing on thiazole-based compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, through mechanisms such as apoptosis induction and cell cycle arrest .
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-(2-methoxybenzyl)amino)-2-oxoethyl thiazole | MCF7 (Breast Cancer) | 10 |
| N-(4-(bromophenyl)thiazole) | HCT116 (Colon Cancer) | 8 |
Case Studies
Several case studies have highlighted the applications of this compound in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial assessed the effectiveness of thiazole derivatives against multi-drug resistant strains of bacteria in hospitalized patients. Results indicated significant improvements in patient outcomes when treated with compounds similar to N-(4-(2-methoxybenzyl)amino)-2-oxoethyl thiazole .
- Anticancer Research : A recent study involving the application of this compound on MCF7 breast cancer cells demonstrated a marked reduction in cell viability and increased apoptosis rates compared to control groups .
Mechanism of Action
The mechanism of action of N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and furan rings could facilitate binding to specific sites on proteins, while the methoxybenzyl group might enhance its affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
3-Methoxybenzyl Isomer
- Compound: N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) .
- Molecular Formula : C₁₈H₁₇N₃O₄S.
- Molecular Weight : 371.3.
- Key Difference : The methoxy group at the meta position (3-methoxy) vs. ortho (2-methoxy) in the target compound.
2,6-Difluorobenzyl Analog
- Compound: N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1) .
- Key Features : Fluorine atoms at the 2 and 6 positions increase lipophilicity and metabolic stability.
Core Scaffold Modifications
Thiazole-Urea Derivatives
- Example: 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (1f) . Yield: 70.7%. Melting Point: 198–200°C. Key Difference: Urea linkage vs. carboxamide in the target compound.
Coumarin-Linked Thiazoles
- Example: 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) . Molecular Weight: 446.30. Melting Point: 216–220°C. Comparison: The coumarin moiety introduces planar aromaticity, which may enhance π-π stacking interactions in enzyme inhibition (e.g., α-glucosidase) compared to the furan carboxamide.
Antimicrobial Thiazole Derivatives
- Example: 2-(2-((4-(5-Methoxy-1H-indol-3-yl)thiazol-2-yl)amino)-2-oxoethyl)benzoic acid (6e) . Melting Point: 245–247°C. Activity: Demonstrates efficacy against Gram-negative bacteria (e.g., E. coli). Comparison: The target compound’s 2-methoxybenzyl group may similarly enhance membrane permeability, but its furan carboxamide could reduce acidity compared to the carboxylic acid in 6e.
Piperazine-Containing Analogs
- Example: N-(4-(4-Bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide (Compound 4) . Comparison: The absence of a piperazine ring in the target compound may limit its ability to modulate drug metabolism but simplify synthesis.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on structural similarity to CAS 923226-70-4 .
Biological Activity
N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₄S |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 923178-65-8 |
The biological activity of this compound primarily involves its interaction with cellular targets, particularly in cancer cells. The mechanism is believed to include:
- Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, this compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G₂/M phase and subsequent apoptosis in cancer cells .
- Targeting Enzymatic Activity : The thiazole ring structure allows for interactions with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways critical for cancer cell survival.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt cellular membranes or inhibit essential metabolic processes in bacteria.
Anticancer Activity
Research has demonstrated that compounds similar to this compound show potent anticancer effects. For instance, SMART compounds, which share structural similarities, have been shown to effectively inhibit tumor growth in various xenograft models. These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .
Antimicrobial Activity
Studies indicate that thiazole derivatives possess broad-spectrum antimicrobial activity. The specific compound under review has shown promise against several bacterial strains, suggesting its potential use as an antibiotic agent.
Case Studies
-
Cancer Treatment Efficacy :
- In a study involving human prostate (PC-3) and melanoma (A375) xenograft models, treatments with thiazole derivatives resulted in significant tumor growth inhibition compared to control groups. The %T/C values ranged from 4% to 30%, indicating effective anticancer properties without significant neurotoxicity at therapeutic doses .
-
Antimicrobial Testing :
- The compound was tested against various pathogens, demonstrating minimum inhibitory concentrations (MICs) that suggest effective antibacterial properties. Further studies are needed to elucidate the specific mechanisms by which it exerts these effects.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide?
- Methodological Answer :
Synthesis optimization involves selecting appropriate solvents, reaction temperatures, and catalysts. For example:- Solvent choice : Ethanol or THF is commonly used for thiazole/thiazolidinone formation due to their polar aprotic nature, facilitating nucleophilic substitution (e.g., 76% yield in ethanol for thiazole derivatives in ).
- Temperature control : Heating under reflux (e.g., 190–205°C for hydrazide intermediates in ) ensures complete reaction without decomposition.
- Catalysts : Potassium carbonate (K₂CO₃) or triethylamine (TEA) can promote amide coupling (e.g., Method D in using K₂CO₃).
- Purification : Recrystallization from ethanol/water (4:1) or flash chromatography (e.g., ethyl acetate/hexane in ) improves purity.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- IR spectroscopy : Identify key functional groups:
- NH stretches (~3300 cm⁻¹), C=O (amide I, ~1650–1700 cm⁻¹), and C=N (thiazole, ~1600 cm⁻¹) ().
- NMR :
- ¹H NMR : Confirm methoxybenzyl protons (δ ~3.8 ppm for OCH₃), aromatic protons (δ ~6.5–8.0 ppm), and amide NH (δ ~10–12 ppm).
- ¹³C NMR : Detect carbonyl carbons (C=O, δ ~165–175 ppm) and thiazole/furan ring carbons.
- Mass spectrometry : Molecular ion peaks (e.g., M⁺ at m/z 394.382 for similar compounds in ) validate molecular weight.
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) ().
- Antifungal activity : Growth inhibition assays using Candida spp. or Aspergillus spp. ().
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action for this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes like CYP450 () or bacterial dihydrofolate reductase (DHFR) ().
- Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.
- Key interactions : Analyze hydrogen bonds between the methoxybenzyl group and active-site residues (e.g., Ser108 in DHFR).
- Validation : Compare docking scores (ΔG) with known inhibitors and correlate with experimental IC₅₀ data.
Q. What strategies address conflicting data in SAR (Structure-Activity Relationship) studies?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with varied substituents (e.g., fluoro, chloro on benzyl groups) ().
- Statistical analysis : Use multivariate regression to identify substituent effects on bioactivity (e.g., electron-withdrawing groups enhancing antifungal activity in ).
- Crystallography : Resolve ambiguities via single-crystal X-ray structures (e.g., ).
Q. How can metabolic stability be assessed for this compound in drug development?
- Methodological Answer :
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS.
- CYP450 inhibition : Screen for interactions using fluorogenic substrates (e.g., CYP3A4).
Data Contradiction Analysis
Example : Conflicting yields reported for similar thiazole derivatives (e.g., 60% vs. 93% in ):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
